N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide
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Overview
Description
“N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide” is an organic compound that belongs to the class of amides This compound features a cyano group, a cyclohexyloxy group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide” can be achieved through various synthetic routes. One common method involves the reaction of 2-(cyclohexyloxy)butanoic acid with 1-cyanoethylamine under appropriate conditions to form the desired amide. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of “this compound” would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide” can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or other derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The cyclohexyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a suitable catalyst.
Substitution: Common reagents include nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Carboxylic acids or nitriles.
Reduction: Primary amines.
Substitution: Various substituted amides or ethers.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development and as a pharmacophore in medicinal chemistry.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide” would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing biochemical pathways. The cyano group could act as an electrophile, while the cyclohexyloxy group could provide steric hindrance or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanoethyl)-2-(phenoxy)butanamide: Similar structure but with a phenoxy group instead of a cyclohexyloxy group.
N-(1-cyanoethyl)-2-(methoxy)butanamide: Similar structure but with a methoxy group instead of a cyclohexyloxy group.
N-(1-cyanoethyl)-2-(ethoxy)butanamide: Similar structure but with an ethoxy group instead of a cyclohexyloxy group.
Uniqueness
“N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide” is unique due to the presence of the cyclohexyloxy group, which can impart specific steric and electronic properties to the molecule. This can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different substituents.
Properties
IUPAC Name |
N-(1-cyanoethyl)-2-cyclohexyloxybutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-3-12(13(16)15-10(2)9-14)17-11-7-5-4-6-8-11/h10-12H,3-8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPMKYKSDSORQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)C#N)OC1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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